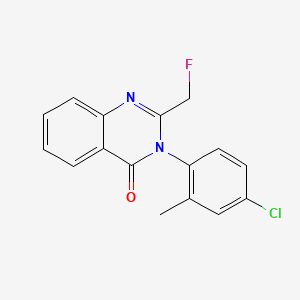
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-o-tolyl isocyanate: Shares the 4-chloro-o-tolyl group but differs in its isocyanate functionality.
4-Chloro-o-tolyloxyacetic acid: Contains the 4-chloro-o-tolyl group with an acetic acid moiety.
Uniqueness
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- is unique due to the combination of the quinazolinone core with the 4-chloro-o-tolyl and 2-fluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Actividad Biológica
4(3H)-Quinazolinone derivatives are an important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the specific compound 4(3H)-quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- , examining its synthesis, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.75 g/mol
- IUPAC Name : 3-(4-chloro-o-tolyl)-2-fluoromethyl-4(3H)-quinazolinone
- CAS Registry Number : 1915-78-2
Synthesis
The synthesis of 4(3H)-quinazolinone derivatives typically involves cyclization reactions starting from anthranilic acid derivatives and various substituted benzyl halides. The specific synthetic route for the target compound includes:
- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide.
- Introduction of the 4-Chloro-o-Tolyl Group : Via nucleophilic substitution using 4-chloro-o-tolyl chloride.
- Fluoromethyl Group Addition : Achieved through a fluoromethylation reaction using suitable reagents.
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies indicate that compounds with similar structures can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs) .
Anticancer Effects
Several quinazolinone derivatives have shown promising anticancer activity. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation .
Anti-inflammatory Properties
Some studies suggest that quinazolinones can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of 4(3H)-quinazolinone is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Quinazolinones may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : These compounds can act on specific receptors to alter cellular signaling pathways, leading to apoptosis or reduced inflammation.
Case Studies and Research Findings
Propiedades
Número CAS |
69123-67-7 |
|---|---|
Fórmula molecular |
C16H12ClFN2O |
Peso molecular |
302.73 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-8-11(17)6-7-14(10)20-15(9-18)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |
Clave InChI |
FOIWLRLDLPGAKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















